Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
Overview
Description
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C11H20O3. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with methanol and the cyclohexane ring is substituted with an isopropoxy group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-(propan-2-yloxy)cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Grignard Reaction: Another method involves the reaction of cyclohexanone with isopropyl magnesium chloride (Grignard reagent) followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanol
Substitution: Substituted cyclohexanes
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is utilized in the development of drugs targeting various diseases. Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final product being synthesized.
Comparison with Similar Compounds
Methyl 4-methoxycyclohexane-1-carboxylate: Similar structure but with a methoxy group instead of isopropoxy.
Methyl 4-ethoxycyclohexane-1-carboxylate: Similar structure but with an ethoxy group instead of isopropoxy.
Uniqueness: Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is unique due to its isopropoxy group, which imparts different chemical properties compared to methoxy and ethoxy analogs. This difference can affect its reactivity and suitability for various applications.
Properties
IUPAC Name |
methyl 4-propan-2-yloxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSIDDBRTITWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224582-23-3 | |
Record name | methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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